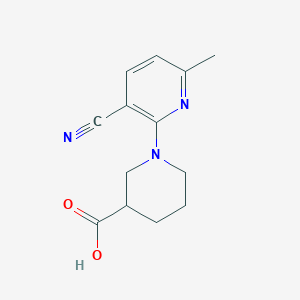
1-(3-Cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid
説明
1-(3-Cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid (CAS Number: 1281624-81-4) is a heterocyclic compound featuring a piperidine ring and a cyano-substituted pyridine. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anti-inflammatory, and possibly neuroprotective effects.
- Molecular Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
- IUPAC Name : this compound
- Structure : The structure consists of a piperidine ring with a carboxylic acid group and a cyano group attached to a pyridine ring.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against various bacterial strains:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Example A | 0.0039 | S. aureus |
| Example B | 0.025 | E. coli |
| Example C | 0.015 | P. aeruginosa |
These findings suggest that the compound may possess similar properties, potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of piperidine derivatives has also been explored in various studies. Compounds containing the piperidine structure have been linked to the inhibition of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This activity may be attributed to the modulation of signaling pathways involved in inflammation.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that similar compounds exhibit significant antibacterial activity against resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms.
- Structure-Activity Relationship (SAR) : A study focusing on the SAR of piperidine derivatives identified key functional groups that enhance biological activity, including electron-withdrawing groups like cyano, which may increase lipophilicity and improve membrane permeability .
- Clinical Implications : The biological activities of these compounds suggest potential applications in pharmaceuticals, particularly in developing new antibiotics or anti-inflammatory drugs. However, further research is necessary to fully elucidate their mechanisms of action and therapeutic efficacy.
特性
IUPAC Name |
1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-4-5-10(7-14)12(15-9)16-6-2-3-11(8-16)13(17)18/h4-5,11H,2-3,6,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYIAPGHRVSOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















